Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate
Overview
Description
“Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate” is a chemical compound. It contains a boronic acid pinacol ester group, which is commonly used in pharmaceutical and chemical intermediate preparation .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the compound is an oil-like substance at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Research on related boric acid ester intermediates with benzene rings, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, demonstrates their synthesis through a multi-step substitution reaction. These compounds' structures are confirmed using various spectroscopic methods and single crystal X-ray diffraction, with conformational analyses indicating consistency between the molecular structures optimized by density functional theory (DFT) and those determined by X-ray diffraction. Such studies are essential for understanding the physicochemical properties of these compounds (Huang et al., 2021).
Development of Synthesis Methods
The development of safe and economical synthesis methods for related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents, has been a focus. Emphasis is placed on effective processes using inexpensive materials, showcasing the practical applications of these compounds in drug development (Mulder et al., 2013).
Application in Organic Electronics
Studies on fluorene copolymers bearing dioxaborolane derivatives highlight their use in organic electronics. These copolymers show distinctive absorption and emission properties, demonstrating potential applications in photovoltaics and electroluminescent devices (Cheon et al., 2005).
Potential in Explosive Detection
Research involving the synthesis of organic thin-film fluorescence probes using boron esters or acids, including dioxaborolane derivatives, has shown promise in explosive detection. These studies indicate the potential of these compounds in detecting hydrogen peroxide vapor, a key signature compound in peroxide-based explosives (Fu et al., 2016).
Medicinal Chemistry Applications
Some research has focused on the synthesis of various derivatives of nicotinic acid, demonstrating the medicinal chemistry applications of these compounds. This includes the development of new molecules with potential antimicrobial and antioxidant properties, showcasing the versatility of dioxaborolane derivatives in drug discovery (Shyma et al., 2013).
Mechanism of Action
Target of Action
The compound contains a boronic ester moiety, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target proteins or enzymes with specific binding sites for boronic esters.
Mode of Action
In the presence of a palladium catalyst, boronic esters can undergo borylation, forming bonds with other molecules .
Biochemical Pathways
Compounds containing boronic esters are known to participate in various biochemical reactions, including phosphitylation of alcohols and heteroatomic nucleophiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate. For instance, the efficiency of cross-coupling reactions involving boronic esters can be affected by the pH of the environment .
Properties
IUPAC Name |
methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-16-10(9)15/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTKPOYWAGYVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127546 | |
Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622217-33-7 | |
Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1622217-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.